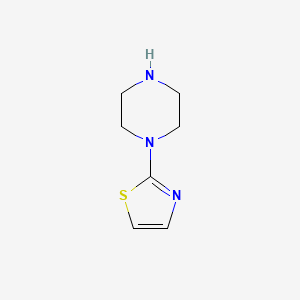
2-Cinnamoyl-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cinnamoyl-1H-indene-1,3(2H)-dione is a compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is also known as indenone and has a chemical formula of C16H10O2. It is a yellow crystalline powder that is sparingly soluble in water but soluble in organic solvents.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 2-Cinnamoyl-1H-indene-1,3(2H)-dione involves the condensation of cinnamaldehyde with 1H-indene-1,3(2H)-dione in the presence of a base followed by oxidation of the resulting product.
Starting Materials
Cinnamaldehyde, 1H-indene-1,3(2H)-dione, Base (e.g. sodium hydroxide), Oxidizing agent (e.g. potassium permanganate)
Reaction
Step 1: Mix cinnamaldehyde and 1H-indene-1,3(2H)-dione in a solvent such as ethanol or methanol., Step 2: Add a base such as sodium hydroxide to the mixture to initiate the condensation reaction., Step 3: Heat the mixture under reflux for several hours to allow the reaction to proceed., Step 4: Cool the mixture and extract the product using a suitable solvent such as dichloromethane., Step 5: Dry the product and purify it using column chromatography., Step 6: Oxidize the purified product using an oxidizing agent such as potassium permanganate to obtain 2-Cinnamoyl-1H-indene-1,3(2H)-dione.
Mecanismo De Acción
The mechanism of action of 2-Cinnamoyl-1H-indene-1,3(2H)-dione is not fully understood. However, it has been suggested that the compound may act as a radical scavenger and antioxidant. This property makes it a potential candidate for use in various applications such as food preservation and cosmetics.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2-Cinnamoyl-1H-indene-1,3(2H)-dione has potential biochemical and physiological effects. It has been found to have anti-inflammatory and analgesic effects in animal models. Additionally, it has been shown to have antimicrobial properties against various bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Cinnamoyl-1H-indene-1,3(2H)-dione in lab experiments is its relative ease of synthesis. Additionally, the compound is stable under normal laboratory conditions. However, one limitation is its low solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-Cinnamoyl-1H-indene-1,3(2H)-dione. One area of interest is in the development of new materials using indenone as a building block. Another direction is in the study of the compound's potential as an antioxidant and radical scavenger. Additionally, further research is needed to fully understand the compound's mechanism of action and potential applications in various fields.
Aplicaciones Científicas De Investigación
2-Cinnamoyl-1H-indene-1,3(2H)-dione has been found to have potential applications in various fields of scientific research. One area of interest is in the development of new materials. Indenone has been used as a building block in the synthesis of new polymers with unique properties such as high thermal stability and high glass transition temperatures.
Propiedades
IUPAC Name |
2-[(E)-3-phenylprop-2-enoyl]indene-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O3/c19-15(11-10-12-6-2-1-3-7-12)16-17(20)13-8-4-5-9-14(13)18(16)21/h1-11,16H/b11-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFGAICZGGUTCL-ZHACJKMWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cinnamoyl-1H-indene-1,3(2H)-dione | |
CAS RN |
15548-49-9 |
Source


|
| Record name | 2-(3-PHENYL-ACRYLOYL)-INDAN-1,3-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

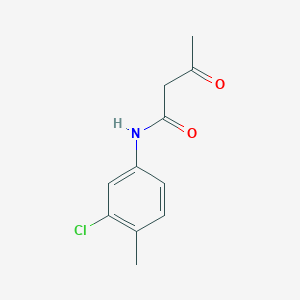
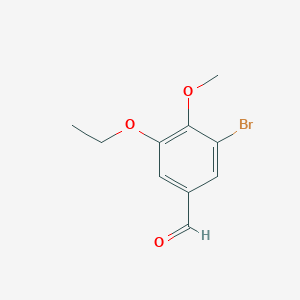
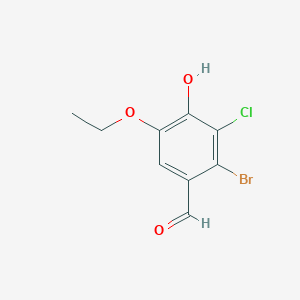
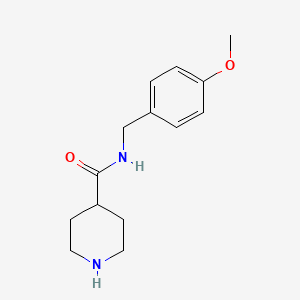
![1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B1331800.png)
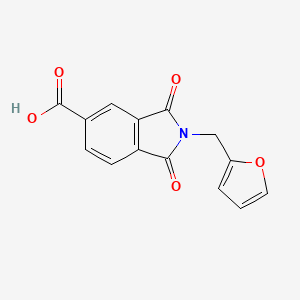
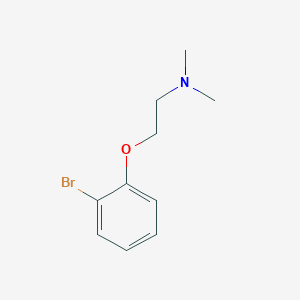
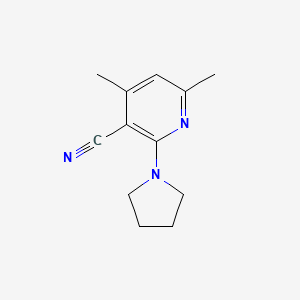
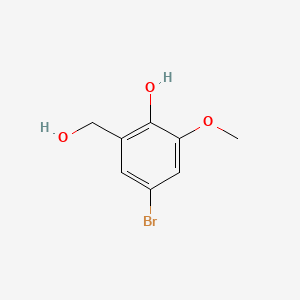
![1-[2-(4-Chloro-3,5-dimethyl-phenoxy)-ethyl]-piperazine](/img/structure/B1331817.png)
![3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1331828.png)
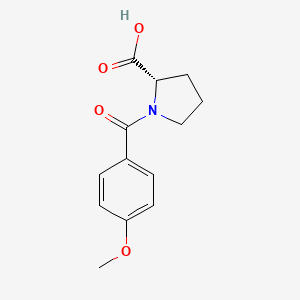
![6-bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B1331836.png)
